5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1189658-44-3
VCID: VC5286039
InChI: InChI=1S/C25H18ClF2N3O2/c1-33-17-5-2-4-15(10-17)12-30-14-29-23-18-11-16(27)8-9-22(18)31(24(23)25(30)32)13-19-20(26)6-3-7-21(19)28/h2-11,14H,12-13H2,1H3
SMILES: COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=CC=C5Cl)F
Molecular Formula: C25H18ClF2N3O2
Molecular Weight: 465.88

5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

CAS No.: 1189658-44-3

Cat. No.: VC5286039

Molecular Formula: C25H18ClF2N3O2

Molecular Weight: 465.88

* For research use only. Not for human or veterinary use.

5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one - 1189658-44-3

Specification

CAS No. 1189658-44-3
Molecular Formula C25H18ClF2N3O2
Molecular Weight 465.88
IUPAC Name 5-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Standard InChI InChI=1S/C25H18ClF2N3O2/c1-33-17-5-2-4-15(10-17)12-30-14-29-23-18-11-16(27)8-9-22(18)31(24(23)25(30)32)13-19-20(26)6-3-7-21(19)28/h2-11,14H,12-13H2,1H3
Standard InChI Key AYDZRGYFWJSJSN-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=CC=C5Cl)F

Introduction

The compound "5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" is a complex heterocyclic organic molecule. Its structure suggests potential applications in medicinal chemistry due to the presence of fluorine, chlorine, and methoxy groups, which are known to enhance biological activity and pharmacokinetic properties.

Structural Features

The compound contains:

  • Pyrimido[5,4-b]indole core: A fused bicyclic system often associated with bioactive compounds.

  • Substituents:

    • A chlorofluorobenzyl group at position 5.

    • A fluorine atom at position 8.

    • A methoxybenzyl group at position 3.

These substituents contribute to its electronic properties and potential interactions with biological targets.

Molecular Formula

Based on the name, the molecular formula can be deduced as C22H16ClF2N3OC_{22}H_{16}ClF_2N_3O.

Molecular Weight

The approximate molecular weight is calculated to be around 411.84 g/mol.

Medicinal Chemistry

Compounds with similar structures have been explored for:

  • Anticancer activity: Fluorinated indole derivatives often show cytotoxic effects against tumor cells.

  • Antimicrobial properties: The pyrimido-indole scaffold is known to inhibit bacterial and fungal growth.

  • Enzyme inhibition: Substituted indoles can act as inhibitors of kinases or other enzymes.

Drug Development

The inclusion of halogens (fluorine and chlorine) improves metabolic stability and membrane permeability, making this compound a candidate for further drug optimization.

Synthesis Pathways

While specific synthetic methods for this compound are unavailable in the results, general approaches for similar compounds include:

  • Cyclization Reactions: Using substituted anilines and aldehydes to form the pyrimido-indole core.

  • Halogenation and Functionalization: Introducing fluorine and chlorine via electrophilic substitution.

  • Methoxylation: Adding methoxy groups through nucleophilic substitution.

Example Reaction Scheme

  • Start with a substituted indole derivative.

  • React with appropriate benzaldehyde derivatives under acidic or basic conditions.

  • Introduce halogens via halogenating agents like N-chlorosuccinimide (NCS) or Selectfluor.

Biological Activity Predictions

Using structural analogs as references:

  • Binding Affinity: Likely interacts with hydrophobic pockets in proteins due to its aromatic nature.

  • Toxicity Profile: Halogenated compounds may exhibit moderate toxicity; further testing is required.

In Silico Studies

Docking studies could predict the binding affinity of this compound to specific biological targets like kinases or DNA-interacting proteins.

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